

Fmoc-Aminooxy-PFP Ester: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Fmoc-aminooxy-PFP ester*

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This technical guide provides an in-depth overview of the physical properties, experimental protocols, and key applications of **Fmoc-aminooxy-PFP ester** (Fmoc-Aoa-OPfp), a critical reagent for researchers, scientists, and professionals in the field of drug development and bioconjugation. This document consolidates essential data to facilitate its effective use in the laboratory.

Core Physical Properties

Fmoc-aminooxy-PFP ester is a white solid compound valued for its role as a bifunctional linker.^[1] The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for controlled, stepwise synthesis, while the pentafluorophenyl (PFP) ester provides a highly reactive site for forming stable amide bonds.^{[2][3]} A summary of its key physical properties is presented below.

Property	Value	Reference
Chemical Formula	C ₂₃ H ₁₄ F ₅ NO ₅	[1]
Molecular Weight	479.35 g/mol	[1]
Physical Form	White Solid	[1]
Solubility	Soluble in DCM, THF, DMF, and DMSO	[1]
Storage Conditions	0-10 °C	[1]
Melting Point	Data not available for this specific ester. For reference, Fmoc-Ala-OPfp melts at 170-185 °C and Fmoc-Gly-OPfp melts at 155-160 °C.	[4][5]

Experimental Protocols

The utility of **Fmoc-aminooxy-PFP ester** lies in its application in solid-phase peptide synthesis (SPPS) and bioconjugation. Below are detailed methodologies for its use in these key experimental workflows.

Solid-Phase Peptide Synthesis (SPPS) Workflow

Fmoc-aminooxy-PFP esters are employed as building blocks for incorporating an aminoxy functional group into a peptide sequence. This workflow follows the standard Fmoc-based SPPS cycle.

1. Resin Preparation:

- Begin with a suitable resin, such as Wang or Rink Amide resin, depending on the desired C-terminal functionality.[2]
- Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF) for at least one hour to ensure optimal reaction conditions.[6]

2. Fmoc Deprotection:

- Treat the Fmoc-protected peptide-resin with a 20% solution of piperidine in DMF for approximately 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[2][7]
- Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[7]

3. Coupling of **Fmoc-aminoxy-PFP ester**:

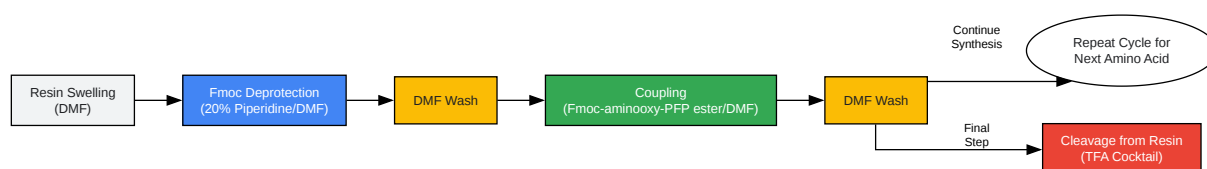
- Dissolve the **Fmoc-aminoxy-PFP ester** (typically 3 equivalents) in DMF. The addition of a coupling catalyst like 1-hydroxybenzotriazole (HOBt) can be beneficial.[8]
- Add the solution to the deprotected peptide-resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature to ensure complete amide bond formation.[2]
- Wash the resin extensively with DMF to remove any unreacted reagents.

4. Chain Elongation:

- Repeat the deprotection and coupling steps with subsequent Fmoc-protected amino acids until the desired peptide sequence is synthesized.[2]

5. Cleavage and Deprotection:

- Once the synthesis is complete, treat the resin with a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane (TIS), to cleave the peptide from the resin and remove side-chain protecting groups.[2]



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Fig 1. Solid-Phase Peptide Synthesis (SPPS) Workflow.

Bioconjugation to Amine-Containing Biomolecules

The pentafluorophenyl ester of **Fmoc-aminooxy-PFP ester** is a highly reactive group that readily forms stable amide bonds with primary and secondary amines on biomolecules such as proteins and peptides.[3][9] PFP esters are noted to be less susceptible to hydrolysis than their N-hydroxysuccinimide (NHS) ester counterparts, offering greater efficiency in aqueous solutions.[9]

1. Preparation of Biomolecule:

- Dissolve the amine-containing biomolecule (e.g., protein, peptide) in a suitable reaction buffer. A pH range of 7.2-8.5 is optimal for the reaction with primary amines.[9][10] Commonly used buffers include phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate buffers.[9] Avoid buffers containing primary amines like Tris or glycine, as they will compete in the reaction.[11]

2. Preparation of **Fmoc-aminooxy-PFP Ester** Solution:

- Immediately before use, dissolve the **Fmoc-aminooxy-PFP ester** in an anhydrous organic solvent such as DMSO or DMF.[11][12] Stock solutions are not recommended due to the potential for hydrolysis.[12]

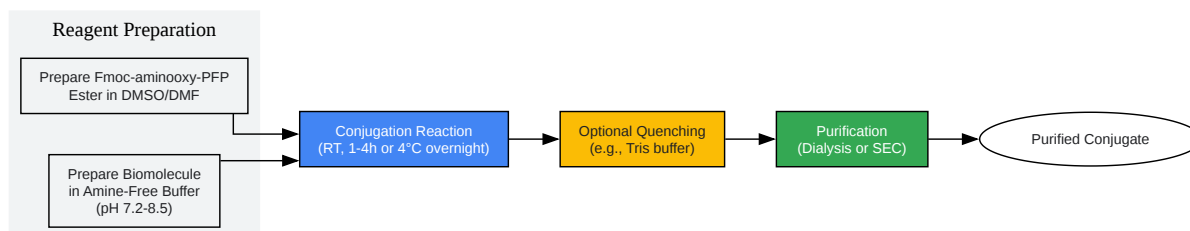
3. Conjugation Reaction:

- Slowly add the desired molar excess of the **Fmoc-aminooxy-PFP ester** solution to the biomolecule solution with gentle mixing.[9]
- Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C.[9]

4. Quenching and Purification:

- If necessary, the reaction can be quenched by adding a buffer containing primary amines, such as Tris.[9]

- Purify the resulting conjugate using standard techniques like dialysis or size-exclusion chromatography to remove unreacted PFP ester and byproducts.[11]



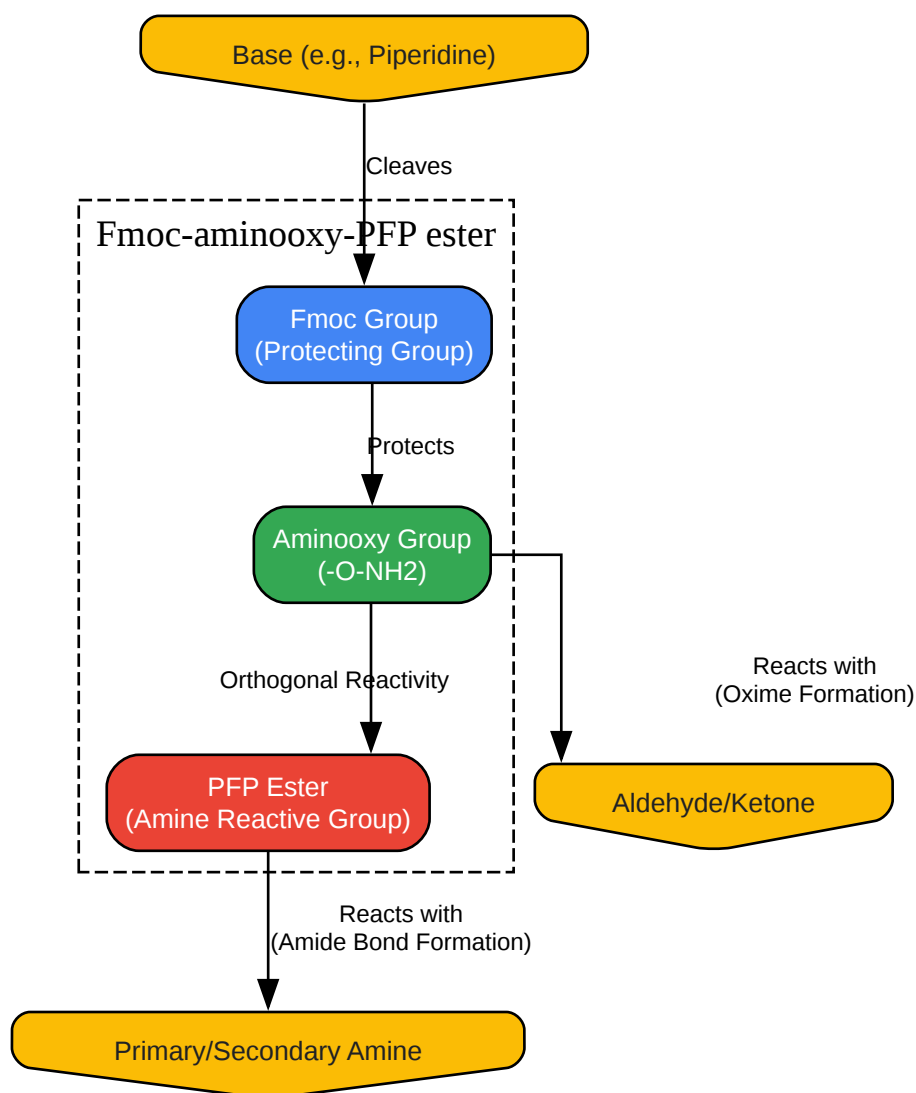
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Fig 2. Bioconjugation Workflow.

Logical Relationship of Functional Groups

The strategic design of **Fmoc-aminoxy-PFP ester** allows for orthogonal reactivity, which is fundamental to its utility in chemical biology and drug development.

- The Fmoc group serves as a temporary protecting group for the aminoxy functionality. It is stable under the conditions required for PFP ester reactions but can be selectively removed using a mild base, typically piperidine.
- The Aminoxy group provides a versatile handle for subsequent modifications. It can react with aldehydes and ketones to form stable oxime linkages, a common strategy in bioconjugation and the synthesis of complex molecules.
- The PFP ester is a highly activated carboxylic acid derivative. The electron-withdrawing nature of the pentafluorophenyl group makes it an excellent leaving group, facilitating the efficient formation of amide bonds with primary and secondary amines under mild conditions.



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Fig 3. Functional Group Relationships.

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